2-Chloro-N-methoxy-N-methylisonicotinamide
Overview
Description
2-Chloro-N-methoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C8H9ClN2O2. It is a derivative of isonicotinamide, featuring a chlorine atom at the 2-position of the pyridine ring, and methoxy and methyl groups at the nitrogen atom of the amide group. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known to be a weinreb amide , a class of compounds widely used in organic synthesis due to their unique reactivity.
Mode of Action
Weinreb amides, such as 2-Chloro-N-methoxy-N-methylisonicotinamide, are known for their unique reactivity in organic synthesis . They are typically used as acylating agents, allowing for the formation of ketones without overreaction .
Biochemical Pathways
This compound has been used in the preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones . These compounds have biological activity and are involved in the quorum sensing of Pseudomonas aeruginosa .
Pharmacokinetics
Like other weinreb amides, it is likely to have good stability and reactivity, making it useful in organic synthesis .
Result of Action
Its use in the synthesis of biologically active quinolones suggests that it could indirectly influence cellular processes through these compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. In general, factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of Weinreb amides .
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) and subsequent reaction with methanol and methylamine under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the use of large-scale reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-methoxy-N-methylisonicotinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide (NaOCH3) or methyl iodide (CH3I) in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-Chloro-N-methoxy-N-methylisonicotinamide is widely used in scientific research due to its versatile chemical properties. It finds applications in:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: As a precursor for the development of pharmaceuticals, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: In the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-N-methoxy-N-methylisonicotinamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Chloro-N,N-dimethylacetamide: Used in the synthesis of pharmaceuticals.
5-Chloro-2-fluoro-N-methoxy-N-methylisonicotinamide: Another derivative with similar applications.
These compounds share structural similarities but differ in their functional groups and reactivity, making each compound suitable for specific applications.
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Properties
IUPAC Name |
2-chloro-N-methoxy-N-methylpyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWKHBDGHZXZPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=NC=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232925 | |
Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401232925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250263-39-9 | |
Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250263-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401232925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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